1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
CAS No.: 247244-66-2
Cat. No.: VC3754650
Molecular Formula: C14H24O5Si
Molecular Weight: 300.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 247244-66-2 |
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Molecular Formula | C14H24O5Si |
Molecular Weight | 300.42 g/mol |
IUPAC Name | [3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 |
Standard InChI Key | OSCFXCTVDHAMJL-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C |
Canonical SMILES | CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C |
Chemical Identity and Nomenclature
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is identified by the CAS registry number 247244-66-2. The compound possesses several synonyms in chemical literature and commercial contexts, creating a complex nomenclature landscape.
Systematic and Alternative Names
The compound's nomenclature reflects its complex molecular structure, comprising methacrylate groups and a trimethylsiloxy moiety. The table below presents the various names associated with this compound:
Nomenclature Type | Name |
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IUPAC Name | 2-[(trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) |
Alternative Name | [3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate |
Common Synonym | Bismethacryloxytrimethylsiloxypropane |
Registry Name | 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]-1,3-propanediyl ester (9CI) |
These diverse nomenclature options highlight the compound's structural complexity and its recognition across different chemical indexing systems .
Structural Characteristics
The molecular architecture of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane combines organic and inorganic elements, creating a hybrid material with unique properties and reactivity patterns.
Molecular Structure and Composition
The compound features a propane backbone with two terminal methacrylate groups and a central trimethylsiloxy substituent. This structural arrangement creates a molecule with both organic functionality (methacrylate) and inorganic character (siloxane) .
Structural Parameter | Value |
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Molecular Formula | C₁₄H₂₄O₅Si |
Molecular Weight | 300.42 g/mol |
Linear Formula | CH₂=C(CH₃)COO-CH₂-CH(OSi(CH₃)₃)-CH₂-OOC(CH₃)C=CH₂ |
InChI | InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 |
InChIKey | OSCFXCTVDHAMJL-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCC(COC(=O)C(=C)C)OSi(C)C |
The compound contains five oxygen atoms, with two participating in ester linkages, two in the methacrylate carbonyl functions, and one connecting the propane backbone to the trimethylsilyl group.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is essential for its proper handling, storage, and application in various synthetic protocols.
Physical Characteristics
At standard conditions, the compound exhibits specific physical attributes that influence its practical applications:
Property | Value |
---|---|
Physical State | Liquid |
Color | Colorless to pale yellow |
Density | 1.005±0.06 g/cm³ (Predicted) |
Refractive Index | 1.448 |
Boiling Point | 125-130°C at 1 mm Hg |
Flash Point | 133.45°C |
Vapor Pressure | 0 mmHg at 25°C |
These physical properties indicate a moderately high-boiling liquid with low volatility at room temperature, characteristics that influence its handling requirements in laboratory and industrial settings .
Chemical Reactivity
The reactivity profile of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is dominated by its functional groups:
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The methacrylate moieties are susceptible to addition polymerization reactions, particularly radical-initiated processes.
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The trimethylsiloxy group exhibits characteristic silicon chemistry, including potential hydrolysis in aqueous or acidic conditions.
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The compound demonstrates moderate hydrolytic sensitivity (rated as 7 on relevant scales), indicating it reacts slowly with moisture and water .
This reactivity profile makes the compound particularly useful in polymerization chemistry while necessitating appropriate handling protocols to prevent unwanted degradation.
Synthesis and Preparation Methods
The production of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane typically follows established synthetic routes for silicon-containing methacrylate derivatives.
Applications and Utilization
The functionality embedded within 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane makes it valuable across multiple technological domains.
Polymer Science Applications
The compound's dual methacrylate functionality makes it an excellent candidate for various polymerization processes:
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As a cross-linking agent in radical polymerization systems, creating networks with silicon-containing nodes
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In the synthesis of silicon-modified polymers with enhanced thermal properties
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As a component in specialty adhesives and coatings where silicon incorporation provides performance advantages
The trimethylsiloxy group can impart specific properties to resulting polymers, including increased hydrophobicity, improved thermal stability, and enhanced compatibility with silicone materials.
Organic Synthesis Applications
Beyond polymer applications, the compound serves as:
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A catalyst or reagent in certain organic transformations
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A reaction medium for specific organic synthesis protocols
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A silylating agent in selected chemical modifications
These applications leverage the compound's unique structural features and reactivity profile, particularly the combination of polymerizable methacrylate groups with the trimethylsiloxy functionality .
Supplier Information | Details |
---|---|
Typical Packaging | 100g |
Commercial Purity | 95.00% |
Price Point (2021) | $3,228.23 per 100g |
This pricing structure positions the compound as a specialty chemical rather than a bulk reagent, typically used in research settings or high-value applications where its unique properties justify the cost .
Analytical Characterization
The identification and quality assessment of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane rely on multiple analytical techniques.
Spectroscopic Identification
Standard spectroscopic methods for characterization include:
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NMR spectroscopy (¹H, ¹³C, and ²⁹Si) for structural confirmation
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FTIR spectroscopy, with characteristic bands for:
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Methacrylate C=O stretching (~1720 cm⁻¹)
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C=C stretching (~1635 cm⁻¹)
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Si-O-C stretching (1000-1100 cm⁻¹)
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Mass spectrometry for molecular weight confirmation
These analytical approaches provide comprehensive structural verification and purity assessment for research and commercial applications .
Research Trends and Future Perspectives
Current research trajectories indicate evolving applications for 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane and related compounds.
Emerging Applications
Recent research suggests potential expansion into:
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Advanced dental materials where siloxane-modified methacrylates provide improved mechanical properties
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Specialty coatings with enhanced durability and adhesion characteristics
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Novel hybrid materials combining organic polymer properties with inorganic siloxane attributes
The compound's structural features make it relevant to ongoing research in polymer science, particularly in areas seeking to combine the properties of organic polymers with silicon-based materials .
Integration with Related Chemistry
The compound conceptually bridges research in two significant chemical domains:
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Methacrylate polymerization chemistry, particularly in controlled radical polymerization contexts
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Siloxane and silicone chemistry, especially the integration of silicon-containing structures into organic frameworks
This intersection position creates opportunities for cross-disciplinary applications and research directions .
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